molecular formula C18H24N4O4S B2978786 N-(2-ethoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide CAS No. 2034489-45-5

N-(2-ethoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide

Cat. No.: B2978786
CAS No.: 2034489-45-5
M. Wt: 392.47
InChI Key: RWODAZMXROQEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a sulfonyl-linked 1-methylimidazole moiety and a carboxamide group attached to a 2-ethoxyphenyl ring. The ethoxy group may enhance solubility, while the 1-methylimidazole sulfonyl moiety could influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(1-methylimidazol-2-yl)sulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-3-26-16-7-5-4-6-15(16)20-17(23)22-11-8-14(9-12-22)27(24,25)18-19-10-13-21(18)2/h4-7,10,13-14H,3,8-9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWODAZMXROQEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 352.42 g/mol. The compound features a piperidine ring substituted with an ethoxyphenyl group and a sulfonamide moiety linked to a methyl-imidazole.

Research indicates that this compound exhibits several mechanisms of action, primarily through the modulation of neurotransmitter systems and receptor interactions:

  • Opioid Receptor Activity : Similar compounds have been investigated for their affinities towards delta, mu, and kappa opioid receptors. Preliminary studies suggest that derivatives may possess selective agonistic properties, potentially leading to anxiolytic and antidepressant effects .
  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which play a crucial role in various physiological processes including acid-base balance and fluid secretion. This inhibition can lead to diuretic effects and has implications in treating conditions like glaucoma .
  • Antitumor Potential : Related imidazole derivatives have shown promise in cancer therapy by inhibiting specific kinases involved in tumor growth. The structural similarity suggests that this compound may also exhibit antitumor activity through similar pathways .

Biological Activity Studies

A summary of key studies assessing the biological activity of this compound is presented in the following table:

Study TypeFindingsReference
In vitro receptor binding Demonstrated selective binding affinity towards delta-opioid receptors, indicating potential for analgesic effects.
Antitumor assays Showed significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines.
Enzymatic inhibition Inhibited carbonic anhydrase activity, suggesting potential applications in diuretic therapies.

Case Studies

Several case studies have explored the therapeutic applications of similar compounds:

  • Anxiolytic Effects : In a mouse model, derivatives similar to this compound were shown to reduce anxiety-like behaviors significantly compared to control groups . This suggests potential for development as a novel anxiolytic agent.
  • Cancer Treatment : A study investigating imidazole derivatives found that certain compounds effectively inhibited tumor growth in xenograft models, highlighting the therapeutic potential of this class of compounds in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

  • Structure : Shares the 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide backbone but substitutes the 2-ethoxyphenyl group with a phenethyl chain.
  • Key Differences :
    • The phenethyl group (hydrophobic) vs. 2-ethoxyphenyl (polar due to ethoxy) alters lipophilicity and target engagement.
    • Molecular Weight: ~463 g/mol (estimated) vs. ~495 g/mol for the target compound.
  • Relevance : Highlights the role of aromatic substituents in modulating pharmacokinetics .

N-(3-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide

  • Structure : Features a benzodiazol-2-one substituent on piperidine and a 3-fluorophenyl carboxamide.
  • Key Differences: Sulfonyl group replaced with a benzodiazol-2-one, which may enhance hydrogen bonding. Fluorine substitution (electron-withdrawing) vs. ethoxy (electron-donoring) affects electronic distribution.
  • Synthesis : Prepared via piperidinyl-benzimidazolone intermediates, suggesting shared synthetic routes for carboxamide-piperidine derivatives .

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

  • Structure : Contains a benzimidazole-linked phenyl group and a 4-chlorophenylsulfonyl substituent.
  • Key Differences :
    • Chlorophenylsulfonyl group (bulky, electronegative) vs. 1-methylimidazole sulfonyl (smaller, heterocyclic).
    • Molecular Weight: 495.0 g/mol (vs. ~463–495 g/mol for the target compound).
  • Relevance : Demonstrates the impact of sulfonyl group variations on molecular interactions .

VU0155069 (CAS 1130067-06-9)

  • Structure : Contains a chloro-substituted benzimidazolone and a naphthamide group.
  • Key Differences: Benzimidazolone core vs. sulfonyl-piperidine in the target compound.
  • Application : Reported as a research tool for studying G-protein signaling .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
N-(2-ethoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide C₁₉H₂₅N₄O₄S (estimated) ~437.5 2-ethoxyphenyl, 1-methylimidazole sulfonyl Cardiovascular/Inflammatory N/A
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide C₁₈H₂₄N₄O₃S ~463.5 Phenethyl, 1-methylimidazole sulfonyl Not reported
N-(3-Fluorophenyl)-4-(2-oxo-1H-benzodiazol-1-yl)piperidine-1-carboxamide C₁₉H₁₈FN₅O₂ ~375.4 3-fluorophenyl, benzodiazol-2-one Enzyme inhibition
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-(4-chlorophenylsulfonyl)piperidine-4-carboxamide C₂₅H₂₃ClN₄O₃S 495.0 Benzimidazole-phenyl, chlorophenylsulfonyl Not reported

Key Observations and Implications

Substituent Effects: Ethoxy vs. Fluoro/Hydrophobic Groups: The 2-ethoxyphenyl group likely improves aqueous solubility compared to fluorophenyl or phenethyl analogs, which may enhance bioavailability .

Synthetic Accessibility :

  • Carboxamide-piperidine derivatives are commonly synthesized via isocyanate coupling (e.g., using phenyl isocyanates) or sulfonylation reactions, as seen in related compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxamide, and what are their yields?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions involving sulfonyl chloride intermediates and piperidine-carboxamide precursors. For example, analogous compounds (e.g., imidazole-sulfonyl derivatives) are prepared by reacting halogenated intermediates with nucleophiles under reflux conditions (e.g., HBr in acetic acid) to achieve yields of 60–75% .
  • Key Steps :

  • Sulfonylation of the imidazole ring.
  • Coupling of the sulfonyl-imidazole moiety to the piperidine-carboxamide core.
  • Final purification via column chromatography or recrystallization.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • 1H/13C NMR : To confirm substitution patterns (e.g., ethoxyphenyl and sulfonyl groups) .
  • High-Resolution Mass Spectrometry (HR-MS) : For molecular weight validation (±2 ppm error tolerance).
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm), achieving ≥98% purity thresholds .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodology :

  • Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80). DMSO stock solutions (10 mM) are stable at –20°C for 6 months .
  • Stability Studies : Use LC-MS to monitor degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours.

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound’s structural analogs?

  • Key Findings :

  • Cardiac Myosin Modulation : Analogous piperidine-carboxamide derivatives (e.g., MyoKardia’s patented compounds) target systolic dysfunction and heart failure by enhancing cardiac contractility .
  • Enzyme Inhibition : Sulfonyl-imidazole moieties in related compounds show activity against histone deacetylases (HDACs) or kinases, suggesting potential epigenetic or signaling pathway applications .

Q. How can in vivo efficacy be evaluated for cardiovascular applications?

  • Methodology :

  • Animal Models : Use rodent models of heart failure with reduced ejection fraction (HFrEF). Measure parameters like ejection fraction (EF%), left ventricular end-diastolic pressure (LVEDP), and biomarkers (e.g., BNP) .
  • Dosing Regimens : Oral administration (5–20 mg/kg/day) over 4–6 weeks, with pharmacokinetic profiling to assess bioavailability and metabolite formation.

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for sulfonyl-piperidine derivatives?

  • Methodology :

  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for cardiac myosin or HDACs.
  • Fragment-Based Design : Systematically modify the ethoxyphenyl or imidazole-sulfonyl groups to isolate contributions to potency .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

  • Methodology :

  • CYP Inhibition Assays : Use human liver microsomes and probe substrates (e.g., CYP3A4, CYP2D6). Measure IC50 values via LC-MS/MS.
  • Metabolite Identification : Incubate with hepatocytes and profile metabolites using UPLC-QTOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.